molecular formula C25H29NO5 B13816614 Fmoc-beta-Homohyp(tBu)-OH

Fmoc-beta-Homohyp(tBu)-OH

Cat. No.: B13816614
M. Wt: 423.5 g/mol
InChI Key: WYFZJFJGUSSKIB-SJORKVTESA-N
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Description

Fmoc-O-t-butyl-L-beta-homohydroxy-proline is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a t-butyl ester, and a beta-homohydroxyproline residue. This compound is valuable in the field of proteomics and peptide research due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-O-t-butyl-L-beta-homohydroxy-proline typically involves the protection of the amino and hydroxyl groups, followed by the introduction of the Fmoc group. The process begins with the protection of the hydroxyl group using a t-butyl ester. The amino group is then protected with the Fmoc group through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA). The final product is obtained after purification by high-performance liquid chromatography (HPLC) to ensure a purity of over 95% .

Industrial Production Methods

Industrial production of Fmoc-O-t-butyl-L-beta-homohydroxy-proline follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to achieve high yields and purity. The compound is stored at 2-8°C to maintain its stability and activity .

Chemical Reactions Analysis

Types of Reactions

Fmoc-O-t-butyl-L-beta-homohydroxy-proline undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using secondary amines such as piperidine, while the t-butyl ester can be cleaved using trifluoroacetic acid (TFA).

    Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxyl groups of other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal, TFA for t-butyl ester cleavage.

    Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) or uronium salts like HATU in the presence of bases like DIPEA.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where Fmoc-O-t-butyl-L-beta-homohydroxy-proline is incorporated at desired positions .

Scientific Research Applications

Fmoc-O-t-butyl-L-beta-homohydroxy-proline is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Fmoc-O-t-butyl-L-beta-homohydroxy-proline involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The t-butyl ester protects the hydroxyl group, ensuring selective reactions at the desired sites. Upon deprotection, the compound reveals functional groups that participate in further peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-proline: Lacks the beta-homohydroxy group, making it less versatile in certain synthetic applications.

    Fmoc-O-t-butyl-L-hydroxyproline: Similar but lacks the beta position modification, affecting its reactivity and incorporation into peptides.

Uniqueness

Fmoc-O-t-butyl-L-beta-homohydroxy-proline is unique due to its beta-homohydroxy modification, which provides additional sites for functionalization and enhances its utility in complex peptide synthesis .

Properties

Molecular Formula

C25H29NO5

Molecular Weight

423.5 g/mol

IUPAC Name

(3R,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxy]piperidine-3-carboxylic acid

InChI

InChI=1S/C25H29NO5/c1-25(2,3)31-17-12-16(23(27)28)13-26(14-17)24(29)30-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,22H,12-15H2,1-3H3,(H,27,28)/t16-,17+/m1/s1

InChI Key

WYFZJFJGUSSKIB-SJORKVTESA-N

Isomeric SMILES

CC(C)(C)O[C@H]1C[C@H](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

CC(C)(C)OC1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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